3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Overview
Description
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the pyrazole family. It has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique chemical properties that make it suitable for various research applications.
Scientific Research Applications
Tautomerism and Crystallography
- Tautomerism and Crystal Structures : NH-pyrazoles, including compounds similar to 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, exhibit unique tautomerism, studied through X-ray crystallography and NMR spectroscopy. The tautomerism is influenced by the presence of phenol residues and hydroxyl groups (Cornago et al., 2009).
Antitumor Properties
- Potential Antitumor Agents : Pyrazole-based heterocycles, closely related to this compound, have shown significant antitumor properties. These compounds, synthesized via specific chemical reactions, exhibit cytotoxic activity against breast and ovarian tumors (Farag et al., 2010).
Chemical Reactions and Synthesis
Regioselectivity in Chemical Reactions : Studies on the regioselectivity of thermal van Alphen–Hüttel rearrangement of similar pyrazole carbonitriles reveal insights into the formation of aromatic pyrazole systems (Vasin et al., 2016).
Reaction with Alcohol : Reactions of similar dimethoxyphenyl pyrazine dicarbonitriles with methanol lead to different products depending on solvent polarity and reaction conditions (Tsuzuki & Tada, 1985).
Synthesis and Characterization : The synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds, using compounds related to the target chemical, has been explored (Sroor, 2019).
Facile Synthetic Approaches : New pyrazole-4-carbonitrile derivatives have been synthesized, showcasing versatile chemical reactions and potential applications (Ali et al., 2016).
Optical and Structural Studies
- Optical and Structural Properties : The compound "6-(3,4 Dimethoxyphenyl)-1-methyl-3-oxo-2-phenyl-2,3-dihydro1Hpyrazolo[4,3-b]-5-carbonitrile" has been studied for its structural and optical properties, providing insights into its potential applications in material science (Zeyada et al., 2017).
Biological Evaluation
- Antioxidant, Antimicrobial, and Anti-Inflammatory Properties : A series of pyrazole chalcones, similar in structure to the target compound, were synthesized and evaluated for their biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties (Bandgar et al., 2009).
Magnetism in Copper(II) Complexes
- Magnetic Properties in Copper(II) Complexes : Copper(II) complexes with pyrazole-based ligands, including derivatives of the target compound, have been synthesized, and their crystal structures and magnetic properties investigated (Santos et al., 2012).
Corrosion Inhibition
- Corrosion Inhibition : The use of certain heterocyclic derivatives, including 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, a compound structurally similar to the target chemical, as corrosion inhibitors on C-steel surfaces in HCl has been studied (Abdel Hameed et al., 2020).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-22-16-9-8-13(10-17(16)23-2)18-14(11-19)12-21(20-18)15-6-4-3-5-7-15/h3-10,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRIHNNWFBQKEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C#N)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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